3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-furylmethyl)propanamide
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Overview
Description
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, a chlorophenyl group, and a furan moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions . The chlorophenyl group is introduced via nucleophilic substitution reactions, while the furan moiety is incorporated through coupling reactions with furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability . Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties .
Scientific Research Applications
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinazoline core but differs in the substituents attached to the rings.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring instead of a quinazoline ring.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with the triazole ring, exhibiting different biological activities.
Uniqueness
The uniqueness of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and furan moieties, along with the triazoloquinazoline core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H20ClN5O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C24H20ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h1-10,13H,11-12,14-15H2,(H,26,31) |
InChI Key |
XNBRDQRTHVXUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NCC4=CC=CO4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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